1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenyl and chloro-substituted phenyl groups onto the pyrazole core .
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring, such as reducing the carboxylic acid group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carboxylic acid groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives with different substituents on the phenyl rings or variations in the functional groups. Some examples include:
- 1-(3-Chloro-4-methylphenyl)-3-phenyl-1H-pyrazole
- 1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-8-13(9-14(11)18)20-16(10-15(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXXLHETOKFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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